Pma1p-ATPase Inhibition: Comparative IC₅₀ Analysis Against Benzo[d]thiazole and Tetrazole Scaffolds
The target compound (ATPase-IN-5) inhibits Pma1p-ATPase with an IC₅₀ of 12.7 μM in an in vitro plasma membrane H⁺-ATPase assay [1]. In the same assay system, the most potent compound from a series of 2-(benzo[d]thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanones exhibited an IC₅₀ of 8 μM [2]. Additionally, a panel of structurally related compounds (compounds 4–12) were tested against Saccharomyces cerevisiae Pma1p; compound 11 (the target compound) showed an IC₅₀ >20 μM under those specific conditions, whereas other analogs (e.g., compound 6) achieved IC₅₀ values as low as 2.79 μM [3].
| Evidence Dimension | Pma1p-ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12.7 μM |
| Comparator Or Baseline | Most potent benzo[d]thiazole analog: 8 μM; Compound 6 (related scaffold): 2.79 μM |
| Quantified Difference | Target compound is 1.6-fold less potent than the most potent benzo[d]thiazole analog, and at least 4.5-fold less potent than compound 6 under different assay conditions |
| Conditions | In vitro plasma membrane H⁺-ATPase assay using S. cerevisiae Pma1p |
Why This Matters
The tetrazole-based scaffold provides a distinct chemical series for Pma1p inhibition, enabling SAR exploration that complements existing benzo[d]thiazole-based inhibitors.
- [1] TargetMol. ATPase-IN-5. https://www.targetmol.cn/compound/ATPase-IN-5 View Source
- [2] Tung TT, et al. LEGO-Inspired Drug Design: Unveiling a Class of Benzo[d]thiazoles Containing a 3,4-Dihydroxyphenyl Moiety as Plasma Membrane H+-ATPase Inhibitors. ChemMedChem. 2018;13(1):37-47. View Source
- [3] Ottilie S, et al. Table 2. IC50 values of compounds 4–12 against ATP hydrolysis activity of fungal and mammalian P-type ATPases. PLoS ONE. 2017;12(12):e0188620. View Source
